1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1342653-06-8
VCID: VC2573111
InChI: InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
SMILES: C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS No.: 1342653-06-8

Cat. No.: VC2573111

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid - 1342653-06-8

Specification

CAS No. 1342653-06-8
Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Standard InChI Key DLOZFXSVHTYQQM-UHFFFAOYSA-N
SMILES C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O
Canonical SMILES C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O

Introduction

Physical and Chemical Properties

Basic Identification Data

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is uniquely identified through several standardized parameters as outlined in Table 1:

ParameterValue
CAS Number1342653-06-8
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
IUPAC Name1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
PubChem Compound ID64906262

Table 1: Basic identification parameters of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Structural Characteristics

The compound exhibits a distinctive molecular structure characterized by a four-membered cyclobutane ring with a ketone functionality at the 3-position. The 1-position of the cyclobutane ring serves as a quaternary carbon center bearing both a carboxylic acid group and a meta-bromophenyl substituent. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.

Molecular Descriptors

Specific molecular descriptors provide additional ways to identify and characterize this compound:

Descriptor TypeValue
Standard InChIInChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Standard InChIKeyDLOZFXSVHTYQQM-UHFFFAOYSA-N
SMILESC1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O
Canonical SMILESC1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O

Table 2: Molecular descriptors for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Physical Properties

While comprehensive physical characterization data for this specific compound is limited in the available literature, certain properties can be inferred based on its structure and similar compounds:

PropertyValue
Physical AppearanceWhite to off-white solid
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and moderately soluble in alcohols
Recommended Storage-4°C (1-2 weeks), -20°C (1-2 years)

Table 3: Physical properties of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Synthesis Methods

From 3-Oxocyclobutane-1-carboxylic Acid

One viable approach would involve using 3-oxocyclobutane-1-carboxylic acid as a key starting material, which could be functionalized through reaction with 3-bromophenyl organometallic reagents . The synthesis of the 3-oxocyclobutane-1-carboxylic acid precursor is well-documented and typically involves:

  • Formation of 3-oxocyclobutane-1-carbonyl chloride from the corresponding carboxylic acid

  • Subsequent transformation to introduce the bromophenyl substituent

The reaction sequence might include:

3-Oxocyclobutane-1-carboxylic acidOxalyl chloride, DMF3-Oxocyclobutane-1-carbonyl chloride\text{3-Oxocyclobutane-1-carboxylic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{3-Oxocyclobutane-1-carbonyl chloride} 3-Oxocyclobutane-1-carbonyl chloride3-Bromophenylmagnesium bromideIntermediate\text{3-Oxocyclobutane-1-carbonyl chloride} \xrightarrow{\text{3-Bromophenylmagnesium bromide}} \text{Intermediate} IntermediateHydrolysis/Oxidation1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid\text{Intermediate} \xrightarrow{\text{Hydrolysis/Oxidation}} \text{1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid}

Alternative Synthetic Strategies

An alternative approach could involve palladium-catalyzed cross-coupling reactions to introduce the bromophenyl moiety. The Suzuki-Miyaura coupling, which has been successfully employed for similar compounds, could be adapted for this specific structure . Such methodology would be particularly advantageous for creating libraries of analogous compounds with various substitution patterns on the phenyl ring.

SupplierProduct CodePurityAvailable Package Sizes
Vulcan ChemVC2573111≥98%Custom packaging available
CymitQuimica3D-SDC65306Min. 95%50mg, 500mg
Bio-fountLSH6652095%10mg

Table 4: Commercial suppliers of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

SupplierPackage SizePrice
CymitQuimica50mg€373.00
CymitQuimica500mg€905.00
Bio-fount10mg¥558.00

Table 5: Pricing information for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Related Research Findings

Structural Analogues

Research on structurally related compounds provides insights into the potential properties and applications of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid:

Biphenyl Carboxylic Acids

Studies on biphenyl carboxylic acids, which share some structural similarities with the compound of interest, have demonstrated promising anticancer activities. For example, benzyloxy-substituted biphenyl carboxylic acids have shown cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values in the range of 9-10 μM . These findings suggest that 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid might possess similar biological activities worth investigating.

Cyclobutane Derivatives

Research on cyclobutane-containing compounds has revealed their potential applications in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring can lead to improved binding selectivity for biological targets, a property that might extend to 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid .

Structure-Activity Relationships

When considering the potential bioactivity of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, several structure-activity relationships observed in related compounds may be relevant:

  • The presence of a bromine atom at the meta position of the phenyl ring may enhance interaction with specific binding pockets in biological targets.

  • The carboxylic acid functionality often serves as a key pharmacophore in enzyme inhibitors, particularly those targeting hydrolases or proteases.

  • The cyclobutane ring's conformational rigidity can influence the compound's binding profile and metabolic stability .

ConditionRecommendation
Short-term Storage-4°C (1-2 weeks)
Long-term Storage-20°C (1-2 years)
ProtectionStore in a dry, dark place in sealed containers
Safety PrecautionsWear protective equipment (gloves, eye protection, lab coat); avoid skin contact

Table 6: Storage and handling recommendations for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Safe handling procedures should follow standard protocols for brominated organic compounds and carboxylic acids, including avoiding inhalation, ingestion, and direct skin contact. The compound should be used only for research purposes and handled by trained personnel .

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